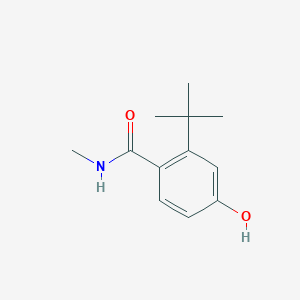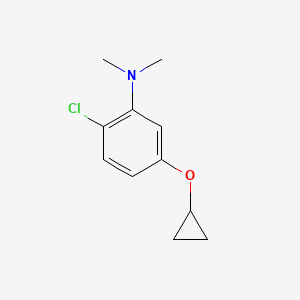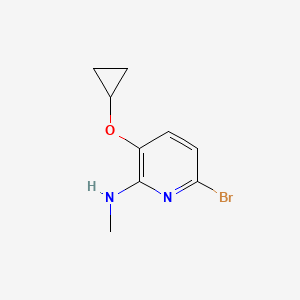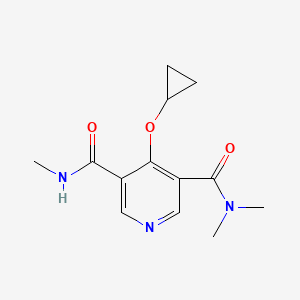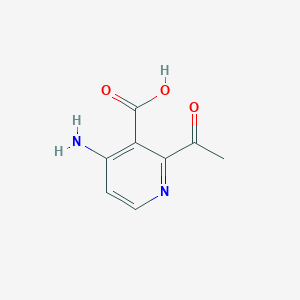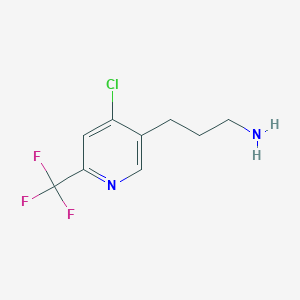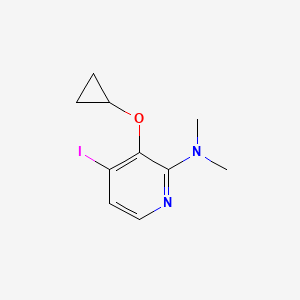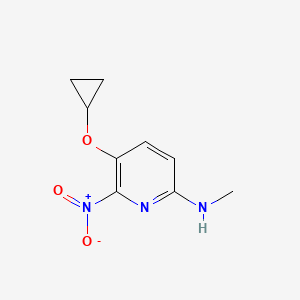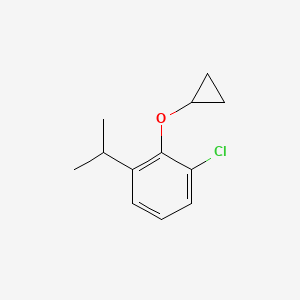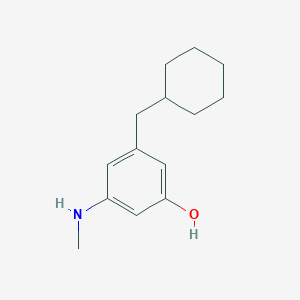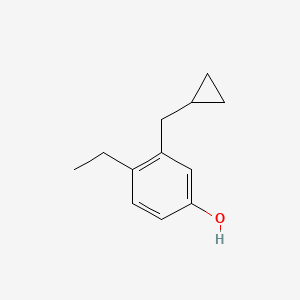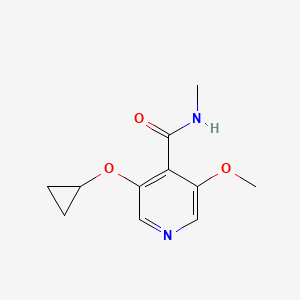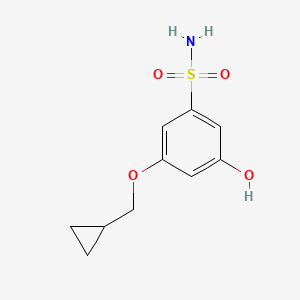
4-Cyclopropoxy-3-ethyl-2-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-ethyl-2-isopropylpyridine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and an isopropyl group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and concentration of reagents, as well as using advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
4-Cyclopropoxy-3-ethyl-2-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-ethyl-2-isopropylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It is used in the development of new materials and chemicals, particularly those with specific functional properties.
Mecanismo De Acción
The mechanism by which 4-Cyclopropoxy-3-ethyl-2-isopropylpyridine exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
4-Cyclopropoxy-3-ethyl-2-isopropylpyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-methyl-2-isopropylpyridine: This compound has a similar structure but with a methyl group instead of an ethyl group.
4-Cyclopropoxy-3-ethyl-2-methylpyridine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
4-Cyclopropoxy-3-ethyl-2-isopropylpyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-3-ethyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C13H19NO/c1-4-11-12(15-10-5-6-10)7-8-14-13(11)9(2)3/h7-10H,4-6H2,1-3H3 |
Clave InChI |
NNXBLEJDOLWYKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CN=C1C(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


